molecular formula C12H9F3N2O B8011674 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B8011674
M. Wt: 254.21 g/mol
InChI Key: DSMXCSPNHJLOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H9F3N2O and its molecular weight is 254.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Antifungal Activities : A study by Bhat et al. (2016) described the synthesis of derivatives of this compound, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The compounds were found to be good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

  • Crystal Structure Analysis : Xu and Shi (2011) focused on the crystal structure of a related compound, providing insights into its molecular configuration and potential applications in further synthetic chemistry (Xu & Shi, 2011).

  • Synthesis and Structural Confirmation : Hu et al. (2010) synthesized novel derivatives and confirmed their structures through various analytical methods, contributing to the understanding of the compound's chemistry (Hu et al., 2010).

  • Synthesis of Trifluoromethyl-Substituted Pyrazoles : Palka et al. (2014) presented a synthesis approach for trifluoromethyl-substituted pyrazoles, highlighting the compound's versatility in organic synthesis (Palka et al., 2014).

  • Chitosan Schiff Bases with Antimicrobial Activity : Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, showing significant antimicrobial activity dependent on the Schiff base moiety (Hamed et al., 2020).

  • Anti-Inflammatory and Antioxidant Activities : Sudha et al. (2021) synthesized derivatives and evaluated them for antioxidant and anti-inflammatory activities, finding some compounds with potent activity (Sudha et al., 2021).

  • Antiproliferative Activity in Cancer Cell Lines : Ashok et al. (2020) investigated the antiproliferative activity of novel derivatives against cancer cell lines, identifying compounds with potent activity (Ashok et al., 2020).

  • Anticonvulsant and Analgesic Studies : Viveka et al. (2015) designed and synthesized new pyrazole analogues and evaluated them for anticonvulsant and analgesic activities, establishing structure-activity relationships (Viveka et al., 2015).

properties

IUPAC Name

1-methyl-4-[4-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-6-10(11(7-18)16-17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMXCSPNHJLOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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